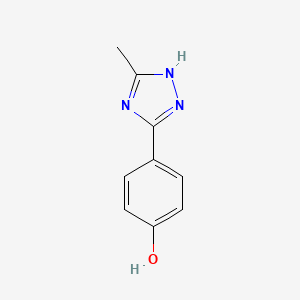

4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol

Description

4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound featuring a phenol moiety linked to a 1,2,4-triazole ring substituted with a methyl group at the 5-position. This structure confers unique physicochemical properties, including hydrogen-bonding capability (via the phenolic -OH) and aromatic π-π interactions, making it a versatile scaffold in medicinal chemistry and materials science. The compound is typically synthesized via condensation reactions or microwave-assisted methods, as seen in structurally related triazole derivatives . Its antimicrobial and enzyme-inhibitory activities have drawn significant interest, particularly in comparison to analogs with varying substituents .

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

4-(5-methyl-1H-1,2,4-triazol-3-yl)phenol |

InChI |

InChI=1S/C9H9N3O/c1-6-10-9(12-11-6)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H,10,11,12) |

InChI Key |

XQSTZXAEFJMZSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NN1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-hydroxybenzaldehyde with 5-methyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction typically takes place in an organic solvent like ethanol or methanol and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions include quinone derivatives, dihydrotriazole derivatives, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol derivatives is their use as inhibitors for steroid sulfatase (STS), an enzyme implicated in breast cancer progression. Research has demonstrated that sulfamoylated derivatives of triazole compounds exhibit potent STS inhibitory activity. For instance, a study showed that certain derivatives had IC50 values significantly lower than the reference compound Irosustat, indicating enhanced efficacy in inhibiting STS activity in breast cancer cells .

Antimicrobial Properties

Compounds containing the 1,2,4-triazole moiety are known for their broad-spectrum antimicrobial activities. The presence of the triazole ring enhances the interaction with biological targets, making these compounds effective against various bacterial and fungal strains. Studies have indicated that derivatives of 4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol possess notable antifungal and antibacterial properties .

Antioxidant Activity

Research has also highlighted the antioxidant potential of triazole derivatives. The ability to scavenge free radicals and reduce oxidative stress is crucial for preventing cellular damage and related diseases. The antioxidant activity of 4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol derivatives has been studied through various assays, demonstrating their potential as therapeutic agents in oxidative stress-related conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is essential for optimizing the pharmacological properties of 4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol derivatives. SAR studies have revealed that modifications at various positions on the phenolic and triazole rings can significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution at meta position | Enhanced STS inhibitory potency |

| Halogenation | Improved antimicrobial efficacy |

| Alkyl chain length | Variation in antioxidant capacity |

These insights guide the design of new compounds with improved efficacy and reduced side effects.

Recent Advances in Research

Recent studies have focused on synthesizing new derivatives of 4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol with tailored properties for specific therapeutic applications:

Synthesis Techniques

Innovative synthetic methods such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times when producing triazole derivatives . This approach not only improves efficiency but also allows for the rapid exploration of structure variations.

In Silico Studies

Computational modeling has become an integral part of research on 4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol derivatives. Molecular docking studies help predict binding affinities to target enzymes such as STS and kinases, guiding experimental validation . These studies provide a deeper understanding of how structural changes affect biological interactions.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound has been shown to inhibit key enzymes involved in cell proliferation and survival. For example, it can inhibit the activity of shikimate kinase and dehydroquinase, enzymes that play a crucial role in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in cancer cells . This inhibition leads to the disruption of cellular metabolism and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of 4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol is heavily influenced by substituents on the triazole and phenol rings. Key comparisons include:

Key Findings:

- Methyl vs. Thiol Groups: The methyl group in the target compound reduces reactivity compared to thiol-containing analogs (e.g., 4-amino-5-mercapto derivatives), which exhibit stronger enzyme inhibition due to sulfur's nucleophilicity .

- Amino vs. Hydroxyl Substituents: Amino groups (e.g., in 4a-c) enhance antibacterial activity against gram-negative E. coli, while hydroxyl groups (as in the target compound) improve solubility but may reduce membrane permeability .

Spectral and Physicochemical Comparisons

- IR Spectroscopy : The target compound lacks the characteristic C=S (1040 cm⁻¹) and CONH (1620 cm⁻¹) peaks seen in thiadiazole and amide-linked analogs, simplifying its spectral identification .

- NMR Shifts: The methyl group (δ ~2.5 ppm in ¹H NMR) and phenolic -OH (δ ~5–6 ppm) distinguish it from amino-substituted triazoles (δ ~7.7 ppm for CONHNHCSNH) .

Biological Activity

4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The triazole moiety is known for its pharmacological potential, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of 4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol through various studies and findings.

Synthesis and Characterization

The synthesis of 4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol typically involves the reaction of phenolic compounds with triazole derivatives. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research has demonstrated that 4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol exhibits potent anticancer activity. For instance, in vitro studies have shown that derivatives containing the triazole ring can significantly inhibit the proliferation of various cancer cell lines. In particular:

- MCF-7 (breast cancer) : The compound showed IC50 values ranging from 15.6 to 23.9 µM, indicating strong cytotoxic effects compared to doxorubicin .

- HCT-116 (colon cancer) : Similar inhibitory effects were observed, reinforcing the compound's potential as an anticancer agent .

The mechanism by which 4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenol exerts its anticancer effects is hypothesized to involve apoptosis induction in cancer cells. Studies suggest that compounds related to this structure can activate apoptotic pathways leading to cell death in cancerous tissues .

Antimicrobial and Antifungal Activity

The triazole framework is also associated with antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens:

- Antifungal Activity : Triazoles are known to inhibit ergosterol biosynthesis in fungi, which is crucial for maintaining fungal cell membrane integrity. This mechanism has been leveraged in agricultural applications as well as in clinical settings .

Anti-inflammatory Effects

Emerging studies indicate that compounds containing the triazole moiety may also possess anti-inflammatory properties. These effects are attributed to their ability to modulate inflammatory pathways and cytokine production .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.